molecular formula C19H11ClF12N2 B12505653 N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride

Cat. No.: B12505653
M. Wt: 530.7 g/mol
InChI Key: PDBVNWKRHZNLII-UHFFFAOYSA-N
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Description

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride is a investigational compound recognized in scientific literature for its role as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is specifically cited for its activity against the processing mutant F508del-CFTR, the most common mutation responsible for cystic fibrosis. This small molecule facilitates the trafficking of the misfolded CFTR protein to the plasma membrane, thereby restoring some chloride channel function. Research into this compound and its analogs provides critical insights into the molecular chaperone systems involved in protein misfolding diseases and offers a valuable tool for validating CFTR correction as a therapeutic strategy. Its primary research value lies in the study of cystic fibrosis disease mechanisms and the preclinical investigation of potential corrector-based therapies, contributing to the broader field of pharmacotherapy for genetic disorders. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C19H11ClF12N2

Molecular Weight

530.7 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]prop-2-enylidene-[3,5-bis(trifluoromethyl)phenyl]azanium;chloride

InChI

InChI=1S/C19H10F12N2.ClH/c20-16(21,22)10-4-11(17(23,24)25)7-14(6-10)32-2-1-3-33-15-8-12(18(26,27)28)5-13(9-15)19(29,30)31;/h1-9,32H;1H

InChI Key

PDBVNWKRHZNLII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC=CC=[NH+]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Cl-]

Origin of Product

United States

Preparation Methods

Key Precursors and Reactants

The synthesis hinges on the availability of 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5) and intermediates capable of forming the prop-2-en-1-ylidene bridge.

Precursor CAS Number Role in Synthesis
3,5-Bis(trifluoromethyl)aniline 328-74-5 Provides the 3,5-bis(trifluoromethyl)phenyl group
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) N/A Forms the prop-2-en-1-ylidene moiety via condensation
HCl gas or HCl in ethanol N/A Protonates the anilinium nitrogen

Method 1: Schiff Base Condensation and Protonation

This method involves the condensation of 3,5-bis(trifluoromethyl)aniline with an α,β-unsaturated aldehyde, followed by protonation to form the anilinium chloride.

Reaction Pathway

  • Condensation : React 3,5-bis(trifluoromethyl)aniline with cinnamaldehyde (or similar α,β-unsaturated aldehyde) in the presence of an acid catalyst (e.g., acetic acid) to form a Schiff base.
  • Protonation : Treat the Schiff base with HCl gas or HCl in ethanol to protonate the anilinium nitrogen, yielding the final product.
Experimental Conditions
Parameter Value Source
Solvent Ethanol or toluene
Temperature Reflux (80–110°C)
Catalyst Piperidine or acetic acid
Reaction Time 3–6 hours
Yield ~60–75% (estimated)
Mechanistic Insights

The Schiff base formation proceeds via nucleophilic attack of the aniline’s amine on the aldehyde’s carbonyl carbon, followed by dehydration to generate the α,β-unsaturated imine (prop-2-en-1-ylidene). Subsequent protonation with HCl stabilizes the anilinium ion.

Method 2: Mannich Reaction Followed by Cyclization

This approach employs a Mannich reaction to form a β-amino carbonyl intermediate, which undergoes cyclization to yield the prop-2-en-1-ylidene bridge.

Reaction Pathway

  • Mannich Reaction : React 3,5-bis(trifluoromethyl)aniline with formaldehyde and a ketone (e.g., acetone) to form a β-amino ketone.
  • Cyclization : Dehydrate the β-amino ketone under acidic conditions to form the prop-2-en-1-ylidene moiety.
  • Protonation : Treat with HCl to form the anilinium chloride.
Experimental Conditions
Parameter Value Source
Solvent Ethanol or dichloromethane
Temperature Room temperature to 60°C
Catalyst HCl or acetic acid
Reaction Time 6–12 hours
Yield ~50–60% (estimated)
Limitations

The Mannich reaction may produce by-products due to competing side reactions, necessitating rigorous purification steps.

Method 3: Amino-Dehalogenation of Halogenated Intermediates

This method leverages amino-dehalogenation to couple 3,5-bis(trifluoromethyl)aniline with a halogenated prop-2-en-1-ylidene precursor.

Reaction Pathway

  • Halogenation : Synthesize a halogenated prop-2-en-1-ylidene intermediate (e.g., bromoacrolein).
  • Amino-Dehalogenation : React the halogenated intermediate with 3,5-bis(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) to form the N-bound product.
  • Protonation : Treat with HCl to form the anilinium chloride.
Experimental Conditions
Parameter Value Source
Solvent Dichloromethane or THF
Temperature 0–25°C
Base Triethylamine or NaOH
Reaction Time 2–4 hours
Yield ~70–80% (estimated)
Advantages

This method avoids the need for multiple purification steps and offers higher regioselectivity compared to condensation-based approaches.

Comparative Analysis of Methods

Method Advantages Disadvantages
Schiff Base Condensation High yield, straightforward steps Requires anhydrous conditions
Mannich Reaction Flexible substrate compatibility Side reactions, lower yield
Amino-Dehalogenation High regioselectivity Limited availability of halogenated precursors

Critical Challenges and Solutions

  • Stability of Intermediates : α,β-Unsaturated imines may undergo polymerization. Solution : Use low temperatures and inert solvents.
  • Protonation Efficiency : Partial protonation may lead to zwitterionic by-products. Solution : Use excess HCl or conduct the reaction in ethanol.
  • Purification : Removal of unreacted starting materials. Solution : Utilize column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, triethylamine, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can lead to the formation of stable complexes with other molecules, influencing their behavior and properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Phthalimide core with chloro and phenyl substituents.
  • Key Properties: High purity is critical for polymer synthesis, acting as a monomer for polyimides .
  • Contrast: Unlike the target compound, 3-chloro-N-phenyl-phthalimide lacks trifluoromethyl groups and ionic character. Its non-ionic structure limits solubility in polar solvents, whereas the target’s chloride counterion may enhance ionic interactions.

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

  • Structure : Pyridine-sulfonamide hybrid with a single trifluoromethyl group.
  • Key Properties : Used in electrochemical applications due to sulfonamide acidity and electron-deficient aromatic systems .

1-Allyl-3-ethylimidazolium bis(trifluoromethanesulfonyl)imide

  • Structure : Imidazolium cation with a bulky bis(trifluoromethanesulfonyl)imide anion.
  • Key Properties : Ionic liquid with high conductivity and low melting points, used in material research .
  • Chloride’s smaller size compared to bis(trifluoromethanesulfonyl)imide may reduce ionic conductivity but improve solubility in aqueous systems.

Comparative Data Table

Compound Name Key Substituents Ionic Character Applications References
N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride Two 3,5-bis(CF₃)phenyl groups, propenylidene-amino Cationic (Cl⁻) Hypothetical: Ionic liquids, polymers
3-Chloro-N-phenyl-phthalimide Chloro, phenyl, phthalimide Non-ionic Polyimide monomers
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide Trifluoromethyl, benzyloxy, sulfonamide Non-ionic Electrochemical materials
1-Allyl-3-ethylimidazolium bis(trifluoromethanesulfonyl)imide Allyl, ethylimidazolium, TFSI⁻ Ionic (TFSI⁻) Ionic liquids, electrolytes

Research Findings and Implications

  • Trifluoromethyl Effects : The target compound’s dual bis(trifluoromethyl)phenyl groups likely enhance electron-withdrawing and hydrophobic properties compared to single -CF₃ analogs (e.g., ), which could improve stability in harsh environments.
  • Ionic vs.
  • Synthetic Parallels : Acid-catalyzed reactions (e.g., HCl in ) suggest viable pathways for synthesizing the target compound, though optimization is needed.

Biological Activity

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride is a complex organic compound notable for its distinctive trifluoromethyl groups and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure

The compound's structure is characterized by:

  • Trifluoromethyl groups : These enhance lipophilicity and biological activity.
  • Anilinium moiety : Known for its role in various biological interactions.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl substitutions often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with trifluoromethyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus.

CompoundMIC (µM)Activity Type
3e0.070Antistaphylococcal
3f4.66Anti-enterococcal
3g18.7Against M. tuberculosis

These findings suggest that the compound may possess comparable antimicrobial properties due to its structural similarities with effective derivatives .

Anticancer Properties

The anticancer potential of compounds featuring trifluoromethyl groups has been documented extensively. For example, studies have reported IC50 values for related compounds ranging from 1.4 to 6 µM against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma).

CompoundCell LineIC50 (µM)
3aK5623
3fMCF-74.5
3hTHP-1>10

The observed activities are attributed to mechanisms such as apoptosis induction and inhibition of DNA replication .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy :
    • A compound structurally similar to this compound was tested against a panel of bacteria.
    • Results indicated a strong correlation between the presence of trifluoromethyl groups and enhanced antimicrobial efficacy.
  • Evaluation of Cytotoxic Effects :
    • In vitro studies on human monocytic leukemia cell lines demonstrated that certain derivatives exhibited significant cytotoxicity at low concentrations, reinforcing their potential as therapeutic agents against cancer .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Antimicrobial Mechanism : It is believed that the trifluoromethyl groups disrupt bacterial membrane integrity and inhibit essential metabolic pathways.
  • Anticancer Mechanism : The anticancer effects are thought to arise from the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell survival .

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